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Compound of Interest

Compound Name: N-Boc-allylglycine methyl ester

Cat. No.: B8674711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-allylglycine
methyl ester as a versatile building block in asymmetric synthesis. The focus is on its

preparation and its application in stereoselective transformations, particularly in the synthesis of

valuable chiral amino alcohol derivatives.

Introduction
N-Boc-allylglycine methyl ester is a protected, non-proteinogenic amino acid that serves as a

valuable precursor in the synthesis of complex organic molecules, including unnatural amino

acids, peptide mimics, and various biologically active compounds.[1] Its allyl functionality

provides a reactive handle for a variety of stereoselective transformations, making it a key

component in the drug discovery and development pipeline. This document outlines a detailed

protocol for its enantioselective synthesis and a key application in asymmetric

aminohydroxylation.

I. Enantioselective Synthesis of N-Boc-allylglycine
Methyl Ester
The enantiomerically pure form of N-Boc-allylglycine methyl ester can be efficiently prepared

via a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction. This method
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provides the desired product in good yield and high enantiomeric purity.[1]

Experimental Protocol: Zinc-Mediated, Palladium-
Catalyzed Cross-Coupling
Materials:

tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

Activated Zinc dust

Chlorotrimethylsilane (TMS-Cl)

N,N-Dimethylformamide (DMF), dry

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tri(o-tolyl)phosphine

Vinyl bromide (1 M solution in THF)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:[1]

Zinc Activation: In a flame-dried flask under an inert atmosphere, suspend activated zinc

dust in dry DMF. Add chlorotrimethylsilane dropwise and stir the mixture at 60 °C for 45

minutes. Cool the suspension to room temperature.
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Organozinc Formation: To the activated zinc suspension, add a solution of tert-butyl (R)-1-

(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF. Heat the mixture to 35 °C and stir for

60 minutes until the zinc insertion is complete (monitored by TLC).

Cross-Coupling Reaction: Cool the reaction mixture to room temperature and add Pd₂(dba)₃

and tri(o-tolyl)phosphine. Cool the resulting suspension to -78 °C.

Slowly add a 1 M solution of vinyl bromide in THF via cannula.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification: Purify the crude product by silica gel column chromatography to afford N-Boc-
allylglycine methyl ester as a colorless oil.

Quantitative Data for Synthesis
Product Yield

Diastereomeric
Ratio (dr)

Enantiomeric
Purity (ee)

N-Boc-allylglycine

methyl ester
65% >99:1 >98%

Table 1: Yield and stereochemical purity of N-Boc-allylglycine methyl ester obtained via

Negishi cross-coupling.[1]

II. Application in Asymmetric Aminohydroxylation
The olefinic bond of N-Boc-allylglycine methyl ester is a versatile functional group for further

stereoselective manipulations. One of the most powerful methods for the introduction of

adjacent amino and hydroxyl groups is the Sharpless Asymmetric Aminohydroxylation (AA).

This reaction allows for the regio- and syn-selective synthesis of 1,2-amino alcohols, which are

crucial building blocks for many natural products and pharmaceuticals.[2][3]
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Experimental Protocol: Sharpless Asymmetric
Aminohydroxylation
Materials:

N-Boc-allylglycine methyl ester

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

Potassium carbonate (K₂CO₃)

tert-Butyl carbamate (BocNH₂)

Potassium persulfate (K₂S₂O₈)

tert-Butanol

Water

Sodium sulfite

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure (General Protocol adapted for N-Boc-allylglycine methyl ester):[2][3]

In a round-bottom flask, prepare a solution of tert-butanol and water (1:1).

Add potassium carbonate, tert-butyl carbamate, and the chiral ligand (DHQ)₂PHAL.

Stir the mixture until all solids are dissolved.
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Add N-Boc-allylglycine methyl ester to the solution.

In a separate flask, prepare a solution of potassium osmate(VI) dihydrate in water.

Add the potassium osmate solution to the reaction mixture, followed by the addition of

potassium persulfate.

Stir the reaction vigorously at room temperature until the starting material is consumed

(monitored by TLC).

Work-up: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the

aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the

protected β-hydroxy-α-amino acid derivative.

Expected Quantitative Data for Asymmetric
Aminohydroxylation
While a specific literature report for the asymmetric aminohydroxylation of N-Boc-allylglycine
methyl ester with complete quantitative data was not identified, based on similar substrates,

the following outcomes can be anticipated:[2]

Product Expected Yield
Expected
Diastereomeric
Ratio (dr)

Expected
Enantiomeric
Excess (ee)

Methyl 2-((tert-

butoxycarbonyl)amino

)-4-((tert-

butoxycarbonyl)amino

)-3-hydroxybutanoate

Moderate to Good High (syn-selective) High
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Table 2: Anticipated results for the Sharpless Asymmetric Aminohydroxylation of N-Boc-
allylglycine methyl ester.
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Caption: Workflow for the synthesis of N-Boc-allylglycine methyl ester.

Asymmetric Aminohydroxylation Logical Pathway
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Caption: Key components in the asymmetric aminohydroxylation of N-Boc-allylglycine methyl
ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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